![molecular formula C12H8O B11913239 Cyclopenta[B]chromene CAS No. 268-98-4](/img/structure/B11913239.png)
Cyclopenta[B]chromene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta[B]chromene is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a chromene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopenta[B]chromene can be synthesized through various methods. One common approach involves the α-C insertion of acetonitrile or acetone with oxygen-linked 1,7-enynes, catalyzed by cuprous bromide. This method offers a wide range of substrates, high functional group compatibility, and good yields .
Industrial Production Methods: Industrial production of this compound typically involves the use of cationic rare earth compounds as catalysts. These catalysts are effective in promoting the reaction of substituted 2-hydroxy chalcones to form the desired this compound compound .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopenta[B]chromene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the chromene ring, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Cyclopenta[B]chromene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of various biological pathways.
Industry: Utilized in the development of new materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of Cyclopenta[B]chromene involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Chromeno[4,3-b]chromenes: Known for their biological activities, including antihypertensive and antioxidative properties.
Cyclopenta[b]benzofurans: Exhibits anticancer activity by inhibiting translation initiation.
Cyclopenta[B]chromene stands out due to its diverse range of applications and its potential as a therapeutic agent.
Propriétés
Numéro CAS |
268-98-4 |
|---|---|
Formule moléculaire |
C12H8O |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
cyclopenta[b]chromene |
InChI |
InChI=1S/C12H8O/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)13-11/h1-8H |
Clé InChI |
UOSNKMFDWGUTTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2]Oxazolo[3,4-C]quinoline](/img/structure/B11913159.png)
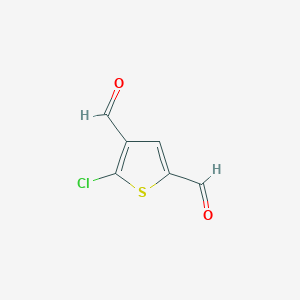

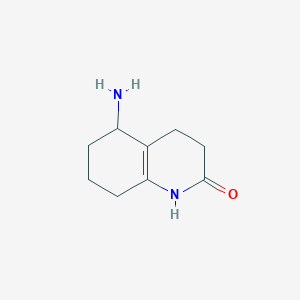





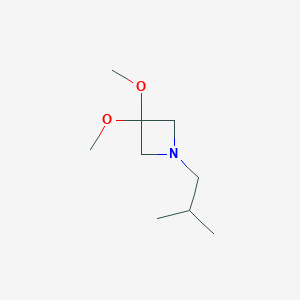
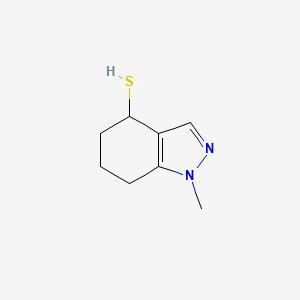
![Isoxazolo[5,4-b]quinoline](/img/structure/B11913196.png)
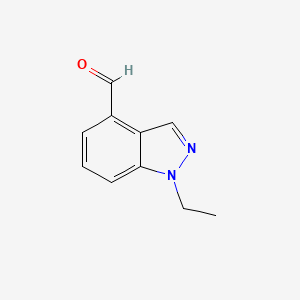
![3H-Benzo[e]indazole](/img/structure/B11913232.png)
